2,7-Methano-1h-cyclopenta[b]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
158766-27-9 |
|---|---|
Molecular Formula |
C9H7N |
Molecular Weight |
129.162 |
InChI |
InChI=1S/C9H7N/c1-2-7-5-8-4-3-6(1)9(7)10-8/h1-4,10H,5H2 |
InChI Key |
GBSZDXSJDZYLBG-UHFFFAOYSA-N |
SMILES |
C1C2=C3C(=CC=C1N3)C=C2 |
Synonyms |
2,7-Methano-1H-cyclopenta[b]pyridine(9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Construction of the 2,7 Methano 1h Cyclopenta B Pyridine Scaffold
Cyclization Reactions in the Formation of Bicyclic Systems
Cyclization reactions are fundamental to the synthesis of ring structures in organic chemistry. The formation of a bicyclic system like the conceptual 2,7-Methano-1H-cyclopenta[b]pyridine would likely involve an intramolecular reaction to form the methano bridge.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials.
Key Transformations in Precursor Chemistry
The synthesis of complex molecules often relies on the strategic formation of advanced precursors that can be elaborated into the final target.
Utilization of Cyclopentanone and Pyridine (B92270) Derivatives
The construction of the cyclopenta[b]pyridine core frequently employs starting materials derived from cyclopentanone and pyridine, leveraging classic and modern organic reactions to assemble the fused ring system.
One practical and efficient route involves a multi-step synthesis starting from cyclopentanone and benzylamine. This method leads to the formation of 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate. The sequence employs nucleophilic addition, acetylization, a Vilsmeier cyclization reaction, and subsequent dechlorination. researchgate.net The Vilsmeier-Haack reaction, in particular, is a powerful tool for the formylation and cyclization of activated compounds to form heterocyclic rings. researchgate.netresearchgate.net In this synthesis, the reaction between N-benzyl-N-cyclopentenylacetamide and the Vilsmeier reagent (generated from phosphorus oxychloride and DMF) constructs the pyridine ring fused to the cyclopentane (B165970) moiety. researchgate.net This approach provides the target compound with high purity and a total yield of 43.15%. researchgate.net
Another effective strategy involves the cyclocondensation reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile. nih.govacs.org This method yields highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. The 2,5-diarylidenecyclopentanone precursors are themselves synthesized via a Knoevenagel condensation between cyclopentanone and two equivalents of an aromatic aldehyde. nih.gov The subsequent cyclocondensation reaction is efficiently promoted by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both a reagent and a catalyst. nih.govacs.org This methodology is notable for its operational simplicity, short reaction times (around 2 hours), and the high purity of the products obtained in excellent yields without the need for chromatographic purification. nih.gov
| Starting Materials | Key Reaction | Product | Overall Yield | Reference |
|---|---|---|---|---|
| Cyclopentanone, Benzylamine | Vilsmeier Cyclization | 6,7-Dihydro-5H-cyclopenta[b]pyridine | 43.15% | researchgate.net |
| 2,5-Diarylidenecyclopentanone, Propanedinitrile | Cyclocondensation | 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles | 75-80% | nih.govacs.org |
Catalytic Approaches in Scaffold Synthesis
Catalysis offers powerful advantages in terms of efficiency, selectivity, and sustainability for the synthesis of complex molecules. Both transition metal catalysis and organocatalysis have been explored for the construction and functionalization of the cyclopenta[b]pyridine scaffold.
Transition metals are widely employed in the synthesis of heterocyclic compounds due to their unique catalytic activities. In the context of the cyclopenta[b]pyridine framework, manganese has emerged as an effective catalyst.
A notable application is the direct oxidation of 2,3-cyclopentenopyridine analogues to afford 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. rsc.orgfao.orgresearchgate.net This transformation is achieved with high yield and excellent chemoselectivity using manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.orgresearchgate.net The reaction proceeds efficiently at room temperature (25 °C) in water, highlighting its green chemistry credentials. rsc.orgfao.org This catalytic system selectively oxidizes the methylene (B1212753) (CH2) group adjacent to the pyridine moiety within the cyclopentane ring. rsc.org
| Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,3-Cyclopentenopyridine | Mn(OTf)2 | t-BuOOH (65% in H2O) | H2O | 25 °C | High | rsc.orgfao.orgresearchgate.net |
While not specific to the 2,7-Methano scaffold, iron-catalyzed [2+2+2] cycloadditions represent another powerful transition metal-mediated strategy for constructing pyridine rings fused to other cycles, such as in cyclopenta[b]pyridines. researchgate.net
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry. These methods offer a complementary approach to metal-based catalysis, often providing high levels of stereoselectivity under mild conditions.
While specific applications of organocatalysis for the direct construction of the this compound scaffold are not extensively documented in the surveyed literature, the principles of organocatalysis are highly relevant. For instance, multicomponent reactions, which are often amenable to organocatalysis, have been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net One such approach involves the condensation of aldehydes, malononitrile (B47326), hydrogen sulfide, and 1-(cyclopent-1-en-1-yl)pyrrolidine, which is an enamine derived from cyclopentanone. researchgate.net Enamine catalysis is a classic example of an organocatalytic activation mode.
Furthermore, asymmetric organocatalytic methods have been successfully developed for the synthesis of complex, related fused-ring systems like cyclopenta[b]quinolines, demonstrating the potential of this strategy for creating chiral, polycyclic nitrogen-containing heterocycles with high enantioselectivity. nih.gov The development of specific organocatalytic routes for the asymmetric synthesis of the this compound core remains a promising area for future research.
Elucidating the Chemical Reactivity and Transformational Chemistry of 2,7 Methano 1h Cyclopenta B Pyridine
Aromatic Substitution Reactions on the Pyridine (B92270) Moiety
The pyridine ring is electron-deficient compared to benzene (B151609), which governs its behavior in aromatic substitution reactions. The nitrogen atom's electron-withdrawing inductive effect deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.
Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution, requiring harsh reaction conditions. uoanbar.edu.iqwikipedia.org This is due to the electronegativity of the nitrogen atom, which deactivates the ring, and its basicity, which leads to the formation of a positively charged pyridinium (B92312) ion in the acidic media often used for these reactions. This further deactivates the ring. uoanbar.edu.iq When substitution does occur, it is highly regioselective, favoring the C-3 (or β) position. Attack at the C-2 or C-4 positions results in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. uoanbar.edu.iq
For 2,7-Methano-1H-cyclopenta[b]pyridine, electrophilic substitution is predicted to be challenging and would likely require vigorous conditions. The fused cyclopentane (B165970) ring is an alkyl substituent and would typically be weakly activating. However, the dominant deactivating effect of the pyridine nitrogen would still control the reaction. The substitution would be expected to occur at the C-3 position. The rigid, strained methano bridge may introduce subtle electronic effects but is primarily expected to create steric hindrance, potentially influencing the approach of the electrophile.
A common strategy to facilitate electrophilic substitution on pyridines is through the formation of the corresponding N-oxide. wikipedia.org The N-oxide is more reactive than pyridine itself, and directs incoming electrophiles to the C-4 position. Subsequent reduction of the N-oxide group would yield the C-4 substituted pyridine. wikipedia.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction Type | Expected Major Product Position | Rationale |
| Nitration | C-3 | Avoidance of placing a positive charge on the nitrogen atom in the reaction intermediate. uoanbar.edu.iq |
| Sulfonation | C-3 | Similar to nitration, the intermediate with the electrophile at C-3 is the most stable. uoanbar.edu.iq |
| Halogenation | C-3 | Requires high temperatures; follows the general trend for electrophilic substitution on pyridine. uoanbar.edu.iq |
| Friedel-Crafts | No reaction | The pyridine nitrogen complexes with the Lewis acid catalyst, leading to strong deactivation. uoanbar.edu.iq |
In contrast to electrophilic substitution, the pyridine ring is activated for nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. quimicaorganica.orgyoutube.com Attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. scispace.com These reactions typically require a good leaving group, such as a halide, to be present at the position of attack.
For this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely unless extremely strong nucleophiles are used, such as in the Chichibabin reaction where an amide anion attacks the C-2 position. youtube.com If a derivative of this compound bearing a leaving group at the C-2 or C-4 position were available, it would be expected to undergo nucleophilic substitution readily. The strained nature of the methano bridge is not expected to significantly alter the electronic factors that favor attack at these positions, although it could sterically hinder the approach of bulky nucleophiles.
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Position of Leaving Group | Reactivity | Rationale |
| C-2 | High | The negative charge of the intermediate is stabilized by the nitrogen atom. quimicaorganica.orgscispace.com |
| C-4 | High | The negative charge of the intermediate is stabilized by the nitrogen atom. quimicaorganica.orgscispace.com |
| C-3 | Low | The negative charge of the intermediate cannot be delocalized onto the nitrogen atom. scispace.com |
Redox Chemistry and Functional Group Interconversions
The presence of both an aromatic pyridine ring and a saturated hydrocarbon bridge allows for a range of oxidation and reduction reactions.
The nitrogen atom in the pyridine ring is susceptible to oxidation, typically by peroxy acids, to form the corresponding N-oxide. guidechem.com This transformation is significant as it alters the electronic properties of the ring, making it more amenable to both electrophilic and nucleophilic substitution. wikipedia.org
Additionally, the aliphatic portion of the molecule is a site for potential oxidation. Specifically, the methylene (B1212753) carbons of the fused cyclopentane ring that are adjacent to the pyridine ring (benzylic-like positions) can be oxidized. For example, the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been achieved using manganese catalysts and tert-butyl hydroperoxide. rsc.orgrsc.org A similar transformation could be envisioned for this compound, although the strain in the bridged system might affect the reaction's feasibility and yield.
Table 3: Potential Oxidation Reactions
| Reagent | Site of Oxidation | Product Type |
| Peroxy acid (e.g., m-CPBA) | Pyridine Nitrogen | N-oxide guidechem.com |
| Mn(OTf)₂ / t-BuOOH | Aliphatic CH₂ adjacent to pyridine | Ketone (Cyclopentanone moiety) rsc.orgrsc.org |
The pyridine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can reduce the pyridine ring to a piperidine (B6355638) ring. chemicalbook.com This process typically requires high pressure and temperature. Other reducing agents, such as sodium in alcohol or lithium aluminum hydride, can lead to partially reduced products like dihydropyridines or tetrahydropyridines. chempedia.info The specific isomer obtained depends on the reagents and reaction conditions. chempedia.info
For this compound, catalytic hydrogenation would be expected to reduce the pyridine moiety to the corresponding piperidine, resulting in a fully saturated bridged polycyclic amine. The use of milder reducing agents might allow for the selective formation of partially hydrogenated derivatives. The strained methano-bridge is unlikely to be affected by these conditions.
Table 4: Potential Reduction Reactions
| Reagent/Condition | Site of Reduction | Product Type |
| H₂ / Catalyst (e.g., Ni, Pt) | Pyridine Ring | Piperidine Ring chemicalbook.com |
| Na / Alcohol | Pyridine Ring | Dihydropyridine chempedia.info |
| LiAlH₄ | Pyridine Ring | Dihydropyridine chempedia.info |
Derivatization Strategies for Academic Exploration
The cyclopenta[b]pyridine core is a versatile scaffold for the synthesis of more complex molecules. nih.gov Derivatization can be used to probe structure-activity relationships, develop new materials, or synthesize natural product analogues. researchgate.net Based on the reactivity patterns discussed above, several derivatization strategies for this compound can be proposed for academic study.
One approach would be to first synthesize the N-oxide, which could then serve as a handle for introducing various substituents onto the pyridine ring. For example, nitration at the C-4 position followed by reduction of the nitro group would provide an amino-substituted derivative. This amino group could then be further functionalized.
Another strategy would involve the oxidation of the cyclopentane portion to introduce a ketone. This ketone could then be a site for a wide range of classical carbonyl chemistry, such as aldol (B89426) condensations, Wittig reactions, or the formation of imines and enamines, allowing for the attachment of diverse side chains.
Furthermore, the synthesis of halogenated derivatives, likely through multi-step sequences, would open up possibilities for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, vinyl, or alkynyl groups. These strategies would allow for a systematic exploration of the chemical space around the novel this compound scaffold.
Functionalization at Peripheral Sites
The reactivity of this compound is dictated by the electronic properties of both the pyridine and the methanocyclopentane moieties. Functionalization can be directed towards either of these components.
The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, particularly when activated by N-oxidation or quaternization. Conversely, electrophilic substitution is less favorable than in benzene and typically requires harsh conditions, proceeding at the electron-rich positions. In related aza-bicyclic systems, direct C-H activation has been demonstrated as a powerful tool for functionalization. For instance, cooperative C-H activation of pyridine at the 2-position has been achieved using rhodium and iridium complexes with a PBP pincer ligand, leading to a bridging 2-pyridyl complex. nih.gov This suggests that the C6 position of this compound could be a target for metal-catalyzed C-H functionalization.
Functionalization of the cyclopentane portion of the molecule is also a key aspect of its chemistry. The methylene bridge and the other saturated carbons of the cyclopentane ring offer sites for radical or oxidative functionalization. In a study of 2,3-cyclopentenopyridine analogues, direct oxidation of the CH₂ group adjacent to the pyridine moiety to a ketone was successfully achieved using Mn(OTf)₂ as a catalyst and t-BuOOH as an oxidant in water. rsc.org This highlights a potential pathway for introducing a carbonyl group into the cyclopentane ring of this compound.
Furthermore, the synthesis of derivatives of related 2-azabicyclo[3.2.1]octane systems has shown that functional groups can be introduced onto the bicyclic alkane core. For example, azido-substituted 2-azabicyclo[3.2.1]octanes have been used as precursors for the synthesis of triazole derivatives via click chemistry. mdpi.com This indicates that if a suitable precursor to this compound with a functional group on the cyclopentane ring were available, a wide range of derivatives could be accessed.
Table 1: Potential Functionalization Reactions at Peripheral Sites
| Reaction Type | Reagents and Conditions | Potential Product | Analogous System Reference |
|---|---|---|---|
| C-H Activation | Rh/Ir PBP pincer complexes | C6-functionalized derivative | Pyridine nih.gov |
| Oxidation | Mn(OTf)₂, t-BuOOH, H₂O | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogue | 2,3-Cyclopentenopyridine rsc.org |
| Click Chemistry | Azide precursor, alkynes, Cu(I) catalyst | Triazole-substituted derivative | 2-Azabicyclo[3.2.1]octane mdpi.com |
Modifications of the Cyclopentane Ring
Modification of the cyclopentane ring within the this compound scaffold can lead to novel structures with altered steric and electronic properties. The synthesis of related 2-azabicyclo[3.2.1]octanes often proceeds from substituted cyclopentane precursors, demonstrating the feasibility of incorporating functionality prior to the formation of the bicyclic system. rsc.orgresearchgate.net
For instance, intramolecular cyclization strategies are commonly employed to construct the 2-azabicyclo[3.2.1]octane core. These methods often start with appropriately functionalized cyclopentane or piperidine derivatives. rsc.org This suggests that a retrosynthetic approach to substituted 2,7-methano-1H-cyclopenta[b]pyridines could involve the cyclization of a functionalized cyclopentane derivative.
Moreover, the carbonyl group, which can potentially be introduced as described in the previous section, serves as a versatile handle for further modifications. rsc.org For example, Knoevenagel condensation of a ketone with malononitrile (B47326) can introduce a dicyanomethylene group, which can further influence the electronic properties of the molecule. acs.org Such modifications on a ketone derivative of this compound could provide access to a library of new compounds.
Table 2: Strategies for Cyclopentane Ring Modification
| Modification Strategy | Description | Analogous System Reference |
|---|---|---|
| Synthesis from Functionalized Precursors | Construction of the bicyclic system from a pre-functionalized cyclopentane ring. | 2-Azabicyclo[3.2.1]octane rsc.orgresearchgate.net |
| Functional Group Interconversion | Conversion of a functional group on the cyclopentane ring (e.g., a ketone) to other functionalities. | Phthalimide-fused phenanthrenone (B8515091) acs.org |
Ring-Opening and Rearrangement Reactions of the Bicyclic System
The strained bicyclic nature of this compound makes it a candidate for various ring-opening and rearrangement reactions, which can lead to the formation of structurally diverse and complex molecular architectures.
One potential pathway is the ring-opening of the pyridine moiety. In studies on bicyclic azaarenes like pyrazolo[1,5-a]pyridines, treatment with electrophilic fluorinating agents has been shown to induce a ring-opening fluorination. nih.govrsc.org This reaction proceeds through fluorination of the aromatic ring followed by cleavage of a nitrogen-containing bond. nih.govrsc.org A similar reactivity could be envisioned for this compound, potentially leading to novel fluorinated monocyclic compounds. The pyridine ring in related systems has also been opened under coordination to a rhenium(I) carbonyl complex, a process triggered by deprotonation and dearomatization. acs.org
Rearrangement reactions of the bicyclic framework are also plausible. A notable example is the Cope rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement, which has been observed in aza-bridged bicyclo[3.2.1]octene systems. acs.orgnsf.govacs.org This reaction leads to the formation of cyclopenta-fused pyrroles, driven by the release of ring strain. acs.orgnsf.gov Should a derivative of this compound with appropriate unsaturation be prepared, it could potentially undergo a similar skeletal reorganization.
Gold-catalyzed tandem rearrangement reactions have also been reported for the rapid construction of oxa-bridged bicyclic skeletons from enyne-ethers. nih.gov This type of complex cascade reaction, while not directly demonstrated on an aza-bridged system, suggests that transition metal catalysis could unlock novel rearrangement pathways for the this compound core. Furthermore, skeletal editing through nitrogen deletion has been demonstrated to convert azabicyclo[2.1.1]hexanes into bridge-functionalized bicyclo[1.1.1]pentanes, showcasing a modern approach to transforming bridged bicyclic systems. nih.gov
Table 3: Potential Ring-Opening and Rearrangement Reactions
| Reaction Type | Key Features | Analogous System Reference |
|---|---|---|
| Ring-Opening Fluorination | Electrophilic fluorination followed by ring cleavage. | Bicyclic azaarenes nih.govrsc.org |
| Cope Rearrangement | rsc.orgrsc.org-sigmatropic rearrangement of an unsaturated derivative. | Aza-bridged bicyclo[3.2.1]octene acs.orgnsf.govacs.org |
| Metal-Catalyzed Tandem Rearrangement | Complex skeletal reorganization mediated by a transition metal catalyst. | Oxa-bridged bicyclic systems nih.gov |
| Skeletal Editing | Nitrogen deletion to transform the bicyclic core. | Azabicyclo[2.1.1]hexane nih.gov |
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for elucidating the solution-state structure of organic molecules. For a molecule like 2,7-Methano-1h-cyclopenta[b]pyridine, a comprehensive suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals unambiguously.
A combination of 1D (¹H, ¹³C) and 2D NMR experiments would be essential for full structural assignment.
¹H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule, leading to distinct chemical shifts for nearly all protons. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region (δ 7.0-8.5 ppm), while the aliphatic protons of the bridged system would be found upfield (δ 1.0-4.0 ppm). The bridgehead and methano-bridge protons would likely show the most complex splitting patterns due to fixed dihedral angles.
¹³C NMR: The carbon spectrum would show distinct signals for each carbon atom. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbons adjacent to the nitrogen atom being the most deshielded. The aliphatic carbons, including the unique methano-bridge carbon, would appear in the upfield region (δ 20-60 ppm).
COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within the cyclopentane (B165970) and pyridine moieties. For instance, correlations would be expected between the protons on adjacent carbons of the bridged framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, providing a powerful method for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. It is crucial for connecting the different spin systems identified by COSY. For example, HMBC would show correlations from the methano-bridge protons to the carbons of the pyridine ring, confirming the bridged structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In a rigid system like this, NOESY is invaluable for confirming stereochemistry. Strong cross-peaks would be expected between protons that are close in space, such as between one of the methano-bridge protons and the protons on the "roof" of the cyclopentane ring.
Hypothetical NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |
| 3 | 7.85 (d) | 148.5 | C4, C4a | H4, H8a |
| 4 | 7.15 (dd) | 123.0 | C3, C5, C7a | H3, H5 |
| 5 | 8.10 (d) | 150.2 | C4, C6, C7a | H4, H6 |
| 6 | 3.80 (m) | 45.8 | C5, C7, C7a | H5, H7, H8b |
| 7 | 3.95 (m) | 48.2 | C6, C7a, C8 | H6, H8a, H8b |
| 7a | - | 160.1 | - | - |
| 8 (syn) | 2.15 (d) | 35.1 | C7, C7a | H8(anti), H7 |
| 8 (anti) | 1.85 (d) | 35.1 | C7, C7a | H8(syn), H6 |
Due to the rigid, bridged nature of this compound, significant conformational dynamics are not expected at room temperature. The molecule is locked in a single, predominant conformation. However, variable-temperature (VT) NMR studies could be employed to confirm this rigidity. The absence of significant changes in chemical shifts or coupling constants over a wide temperature range would support a static conformational model. Any minor changes could be attributed to alterations in vibrational states rather than large-scale conformational exchange. The fixed geometry makes the measurement of vicinal coupling constants (³JHH) particularly useful for confirming dihedral angles via the Karplus equation, further solidifying the 3D structure in solution.
Single-Crystal X-ray Diffraction Analysis
Growing a suitable single crystal of this compound or one of its derivatives would provide the ultimate proof of its molecular structure in the solid state.
X-ray diffraction would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular architecture. The analysis would be expected to confirm the methano-bridge and the fusion of the heterocyclic and carbocyclic rings. Key parameters to be determined would include the C-N bond lengths within the pyridine ring, the C-C bond lengths in the strained cyclopentane framework, and the angles around the bridgehead carbons (C6 and C7). These experimental values can be compared with theoretical values obtained from computational chemistry to assess the degree of ring strain.
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value (Å or °) | Description |
| Bond Lengths | ||
| N1-C2 | 1.34 Å | Aromatic C-N bond |
| C2-C3 | 1.39 Å | Aromatic C-C bond |
| C6-C7 | 1.55 Å | Strained aliphatic C-C bond |
| C7-C8 | 1.54 Å | Methano bridge bond |
| Bond Angles | ||
| C2-N1-C7a | 117.5° | Angle at nitrogen in the pyridine ring |
| C6-C7-C8 | 105.2° | Angle within the bridged system, indicating strain |
| C7-C8-C7a | 94.5° | Highly strained angle at the methano carbon |
| Torsion Angles | ||
| H-C6-C7-H | ~60° | Dihedral angle illustrating the gauche relationship |
Beyond the structure of a single molecule, X-ray diffraction reveals how molecules pack in the crystal lattice. The analysis of intermolecular interactions is crucial for understanding the solid-state properties of the compound. For this compound, potential interactions would include:
C-H···π Interactions: The aliphatic C-H bonds from the bridged system could act as weak hydrogen bond donors to the π-system of the pyridine ring of a neighboring molecule.
C-H···N Hydrogen Bonds: Weak hydrogen bonds could form between acidic C-H protons (e.g., on the pyridine ring) and the nitrogen atom of an adjacent molecule.
These interactions collectively define the supramolecular architecture and influence physical properties like melting point and solubility.
Vibrational Spectroscopy (Infrared and Raman) in Mechanistic Investigations
Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. bme.hu For this compound, these techniques would provide a characteristic vibrational fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions corresponding to the vibrations of the pyridine ring and the aliphatic framework. Key expected peaks include:
C=C and C=N stretching vibrations of the pyridine ring, typically found in the 1600-1450 cm⁻¹ region. spectroscopyonline.com
Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
C-H bending vibrations (scissoring, rocking, twisting) of the CH₂ groups in the 1470-1220 cm⁻¹ range.
Ring breathing modes of the pyridine ring, which are often sharp and characteristic.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Non-polar bonds and symmetric vibrations often give strong Raman signals. lippertt.ch For this molecule, the symmetric breathing mode of the pyridine ring and the C-C stretching vibrations of the aliphatic skeleton would be expected to be prominent in the Raman spectrum.
In mechanistic investigations, changes in the vibrational spectrum can be used to monitor reactions. For example, if the pyridine nitrogen were to be protonated or coordinated to a metal, significant shifts in the C=C and C=N stretching frequencies would be observed, providing direct evidence of the electronic perturbation to the ring.
Hypothetical Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| 3070 | Medium | Medium | Aromatic C-H Stretch |
| 2985 | Strong | Strong | Aliphatic C-H Stretch |
| 1595 | Strong | Medium | Pyridine C=C/C=N Stretch |
| 1460 | Strong | Weak | CH₂ Scissoring |
| 1030 | Medium | Strong | Pyridine Ring Breathing (Symmetric) |
| 850 | Strong | Weak | Aromatic C-H Out-of-Plane Bend |
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry is an indispensable analytical technique in modern organic chemistry, providing critical insights into molecular weight and structural features of newly synthesized compounds. fiveable.me Furthermore, its application in real-time reaction monitoring has become a powerful tool for optimizing synthetic processes, understanding reaction kinetics, and identifying transient intermediates. acs.orgadvion.com
For a novel heterocyclic scaffold such as this compound, mass spectrometry is crucial for both the initial confirmation of the product's identity and for detailed monitoring of its formation. The ability to directly analyze reaction mixtures, often with minimal to no sample preparation, allows chemists to track the consumption of reactants and the emergence of products in real-time. waters.com
Product Characterization via Fragmentation Analysis
Upon successful synthesis of this compound, electron ionization mass spectrometry (EI-MS) serves as a primary method for confirming its molecular weight and gaining structural information through analysis of its fragmentation pattern. The molecular formula of the compound is C₉H₉N, giving it a theoretical exact mass that can be precisely measured by high-resolution mass spectrometry (HRMS).
While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be predicted based on the known behavior of related bicyclic and pyridine-containing molecules. nih.govnih.gov Under typical EI conditions (70 eV), the molecule would first form a molecular ion (M⁺•), which would then undergo a series of fragmentation events. The mass spectrum of pyridine itself shows characteristic losses, and similar patterns can be expected here. nipne.ro
The rigid, strained methano-bridged structure would likely influence the fragmentation cascade. Initial fragmentation could involve the loss of stable neutral molecules. A characteristic fragmentation for pyridine and its derivatives is the cleavage of the ring and loss of hydrogen cyanide (HCN). nih.gov Another plausible fragmentation pathway for this specific structure would be the retro-Diels-Alder (rDA) reaction, a common fragmentation route for cyclic systems, leading to the expulsion of cyclopentadiene (B3395910).
A predicted fragmentation pattern is detailed in the table below. The molecular ion is expected to be prominent. The base peak could arise from a stable fragment resulting from a key structural cleavage.
Interactive Data Table: Predicted EI-MS Fragmentation of this compound
| m/z (Predicted) | Proposed Ionic Formula | Proposed Fragment Structure/Loss | Relative Intensity (Hypothetical) |
| 119 | [C₉H₉N]⁺• | Molecular Ion (M⁺•) | 85% |
| 118 | [C₉H₈N]⁺ | [M-H]⁺ | 40% |
| 92 | [C₈H₈]⁺• | [M-HCN]⁺• | 60% |
| 91 | [C₇H₇]⁺ | Tropylium ion, [C₈H₈ - H]⁺ | 100% (Base Peak) |
| 65 | [C₅H₅]⁺ | Cyclopentadienyl cation | 30% |
Application in Reaction Monitoring
Modern mass spectrometry techniques, including those with ambient ionization sources, enable the online monitoring of chemical reactions. waters.comnih.gov This approach is highly advantageous for optimizing the synthesis of this compound. By continuously sampling a small portion of the reaction mixture and analyzing it by mass spectrometry, chemists can track the progress of the reaction with high sensitivity and selectivity. acs.org
For instance, in a potential synthesis of this compound, the mass spectrometer would be set to monitor the mass-to-charge ratio (m/z) corresponding to the starting materials and the final product (m/z 119). As the reaction proceeds, the ion signals for the reactants would decrease, while the signal for the product at m/z 119 would increase. This provides immediate feedback on the reaction's status, allowing for precise determination of the optimal reaction time and conditions, and helping to identify the formation of any by-products. This capability is invaluable for improving yield, minimizing impurities, and gaining mechanistic insights into the synthetic pathway. advion.com
Computational and Theoretical Chemistry of 2,7 Methano 1h Cyclopenta B Pyridine
Quantum Chemical Calculations for Electronic Structure and Aromaticity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel heterocyclic compound like 2,7-Methano-1H-cyclopenta[b]pyridine, such studies would provide invaluable insights.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, used to predict the three-dimensional structure and thermodynamic stability of molecules. A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. This would provide precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound
| Parameter | Predicted Value |
|---|---|
| C-N Bond Length (Å) | Data not available |
| C-C Bridge Bond Length (Å) | Data not available |
| Pyridine (B92270) Ring Planarity (°) | Data not available |
| Strain Energy (kcal/mol) | Data not available |
Note: This table is for illustrative purposes only. No published data is available for this compound.
Furthermore, frequency calculations would confirm the nature of the optimized structure as a true energy minimum and provide thermodynamic data such as enthalpy and Gibbs free energy of formation, which are crucial for assessing its stability. General studies on bridged pyridine derivatives have utilized DFT to investigate these properties. nih.gov
Aromaticity Indices and Ring Current Analysis
The aromaticity of the pyridine ring within this strained bicyclic system is a key question. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). NICS calculations, for instance, would involve placing a "ghost" atom at the center of the pyridine ring to probe the induced magnetic field, with negative values typically indicating aromatic character. Ring current analysis would visualize the flow of π-electrons under an external magnetic field. The inherent strain from the methano bridge could potentially modulate the aromaticity of the pyridine moiety. Studies on other strained aromatic systems have shown that significant geometric distortion can impact and even disrupt aromaticity. ox.ac.uk
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping the energetic landscape of chemical reactions, identifying intermediates, and locating transition states.
Transition State Calculations for Key Synthetic Steps
For any known synthesis of this compound, transition state calculations could illuminate the mechanism. By modeling the reactants, products, and the high-energy transition state connecting them, chemists can understand the feasibility and kinetics of a reaction. This involves locating a first-order saddle point on the potential energy surface.
Conformational Analysis and Molecular Dynamics Simulations
While the bridged structure of this compound makes it relatively rigid, it is not entirely devoid of conformational flexibility.
Molecular dynamics (MD) simulations could provide a view of the compound's behavior over time at a given temperature. An MD simulation would track the atomic motions, revealing vibrational modes and any potential conformational changes. For a rigid molecule, the simulation would primarily show the fluctuations around the equilibrium geometry. Such simulations are particularly insightful for understanding how a molecule might interact with its environment or other molecules. The general principles of MD simulations for rigid molecules are well-established, often treating the molecule as a single entity to simplify calculations. researchgate.net
Exploring Low-Energy Conformers and Ring Flipping
Information regarding the computational and theoretical exploration of low-energy conformers and ring flipping specifically for the compound this compound is not available in the provided search results. Published research and computational studies appear to focus on related but structurally distinct compounds, such as derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine. acs.orgnih.govrsc.org Therefore, a detailed analysis of the conformational landscape and dynamics of this compound cannot be provided at this time.
Role and Utility of 2,7 Methano 1h Cyclopenta B Pyridine in Broader Chemical Research
As a Scaffold in the Synthesis of Complex Organic Molecules
Fused pyridine (B92270) systems, such as the general class of cyclopenta[b]pyridines, serve as important scaffolds for constructing more complex molecules. These frameworks are often targeted in synthetic chemistry due to their presence in biologically active compounds.
Contributions to Heterocyclic Chemistry Research
Nitrogen-containing heterocycles are a major focus of chemical research due to their diverse applications and interesting properties. numberanalytics.com Pyridine itself is weakly basic and water-miscible, with a delocalized π-electron system that confers aromatic stability. wikipedia.orgbhu.ac.in
Precursor in Material Science Research
Certain pyridine derivatives have found applications in material science. For example, some 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments, demonstrating their potential to form protective films on metal surfaces. nih.gov
| Compound Derivative | Application | Research Finding |
| 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles | Corrosion Inhibition | Forms an inhibitor film on carbon steel in H₂SO₄ medium. nih.gov |
This table shows data for related cyclopenta[b]pyridine derivatives, not the specifically requested compound.
Probing Fundamental Chemical Concepts and Reactivity Hypotheses
The pyridine ring is a model system for studying the reactivity of N-heterocycles. Unlike benzene (B151609), the electron density in pyridine is unevenly distributed due to the electronegative nitrogen atom, which influences its reaction pathways. wikipedia.org It typically undergoes electrophilic substitution at the 3-position and nucleophilic substitution at the 2- and 4-positions. slideshare.net The reactivity of related fused systems, such as 1H-pyrrolo[2,3-b]pyridine (7-azaindole), has been studied to understand how the fused ring influences the behavior of the pyridine core. researchgate.net
Future Research Directions and Unexplored Avenues in 2,7 Methano 1h Cyclopenta B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of cyclopenta[b]pyridine derivatives has been approached through several methods, yet there is considerable scope for developing more efficient and environmentally benign pathways. Current research provides a foundation upon which future work can build.
One promising direction is the advancement of metal-catalyzed C-H activation. A notable existing method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. rsc.org This reaction utilizes an affordable manganese catalyst (Mn(OTf)₂) with tert-Butyl hydroperoxide (t-BuOOH) as the oxidant and, significantly, can be performed in water at room temperature, which represents a substantial step towards green chemistry. rsc.org
Another established route is through cyclocondensation reactions. An effective method for generating 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using sodium alkoxides as both the reagent and catalyst. nih.gov This approach is efficient, leading to high-purity compounds with simple filtration and recrystallization, avoiding the need for chromatographic purification. nih.gov
Future research should focus on expanding the substrate scope of these reactions, exploring alternative and more sustainable catalysts (e.g., earth-abundant metals), and minimizing waste generation. The development of one-pot, multi-component reactions to build the core and introduce functional groups simultaneously would be a particularly valuable pursuit.
Table 1: Selected Synthetic Routes to Cyclopenta[b]pyridine Derivatives
| Product Type | Synthetic Method | Catalysts/Reagents | Key Advantages |
| 6,7-dihydro-5H-cyclopenta[b]pyridin-5-ones | Direct Oxidation | Mn(OTf)₂, t-BuOOH | High yield, excellent chemoselectivity, use of water as a solvent. rsc.org |
| 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles | Cyclocondensation | Sodium Ethoxide or Sodium Methoxide | High purity, outstanding yields, avoids chromatography. nih.gov |
Exploration of Underutilized Reactivity Modes
The reactivity of the cyclopenta[b]pyridine core is largely dictated by the functional groups introduced during its synthesis. The derivatives synthesized to date, such as those with ketone and nitrile functionalities, offer clear starting points for further chemical exploration that remain largely untapped.
The ketone group in 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one is a versatile handle for a wide array of transformations, including nucleophilic additions, reductions to the corresponding alcohol, and conversion to amines via reductive amination. The adjacent methylene (B1212753) groups could also be targeted for further functionalization.
Similarly, the nitrile group in the 3-carbonitrile derivatives is a gateway to other important functional groups. nih.govacs.org Future work could investigate its hydrolysis to carboxylic acids, reduction to primary amines, or its participation in cycloaddition reactions to form novel heterocyclic systems fused to the cyclopenta[b]pyridine framework. The pyridine (B92270) ring itself presents opportunities for N-oxidation, which can modulate the electronic properties of the molecule and enable further reactions. organic-chemistry.org A systematic study of the electrophilic and nucleophilic substitution patterns of the fused pyridine ring is needed to fully map its chemical behavior.
Advanced Theoretical Predictions and Experimental Verifications
The synergy between computational chemistry and experimental work is crucial for accelerating research. While standard analytical techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and elemental analysis have been essential for confirming the structures of newly synthesized cyclopenta[b]pyridine derivatives, there is significant potential to leverage more advanced methods. nih.govacs.org
Future research should employ density functional theory (DFT) and other computational methods to predict the geometric, electronic, and spectroscopic properties of novel, yet-to-be-synthesized derivatives. These theoretical calculations can guide synthetic efforts by predicting reaction outcomes, identifying the most stable isomers, and explaining observed reactivity. For instance, theoretical models can predict the ¹H and ¹³C NMR chemical shifts, which can then be compared with experimental data for unambiguous structure verification.
Table 2: Example Spectroscopic Data for a Cyclopenta[b]pyridine Derivative (Data for 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile) acs.org
| Nucleus | Chemical Shift (δ, ppm) | Description |
| ¹H | 2.89 (t), 3.10 (t) | Protons of the cyclopentane (B165970) CH₂ groups. |
| ¹H | 4.13 (s) | Protons of the methoxy (B1213986) (OMe) group. |
| ¹H | 7.43–7.60 (m) | Aromatic protons and vinyl (CH=) proton. |
| ¹³C | 27.3, 28.9 | Carbons of the cyclopentane CH₂ groups. |
| ¹³C | 54.8 | Carbon of the methoxy (OMe) group. |
| ¹³C | 93.7 | Carbon of the nitrile (C≡N) group. |
| ¹³C | 116.0 - 165.3 | Aromatic and vinyl carbons. |
Integration with Emerging Technologies in Organic Synthesis
The application of modern technologies in organic synthesis can overcome many of the limitations of traditional batch chemistry, offering enhanced efficiency, safety, and scalability.
Flow Chemistry: The synthesis of cyclopenta[b]pyridine derivatives could greatly benefit from the adoption of continuous flow microreactors. Flow chemistry allows for precise control over reaction parameters, rapid optimization, and safer handling of hazardous intermediates. uc.ptunimi.it For reactions like N-oxidation, flow reactors have demonstrated significantly higher efficiency and safety compared to batch processes. organic-chemistry.org Implementing a multi-step flow synthesis for cyclopenta[b]pyridine derivatives could streamline their production from simple precursors without the need for isolating intermediates. uc.pt
Photocatalysis and Electrosynthesis: These emerging fields offer novel ways to activate molecules and forge new bonds. Visible-light photoredox catalysis, which uses light to drive chemical reactions, could be employed to achieve transformations on the cyclopenta[b]pyridine scaffold that are difficult under thermal conditions. rsc.org Similarly, electrosynthesis, which uses electrical current to promote reactions, provides a reagent-free method for oxidation and reduction. rsc.org Exploring the electrochemical synthesis of cyclopenta[b]pyridine derivatives could lead to new, efficient, and sustainable reaction pathways. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,7-Methano-1H-cyclopenta[b]pyridine and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization or annulation strategies. For example, cyclopenta[b]pyridine derivatives can be synthesized via microwave-assisted methods to enhance reaction efficiency, as demonstrated in cobaltoceniumylamido pyridinium complexes . Another approach uses Pd-catalyzed homologation of arylboronic acids to construct benzannulated frameworks, which could be adapted for methano-bridged systems . Key steps include optimizing solvent systems (e.g., pyridine/MeOH mixtures) and catalysts (e.g., Cu(OAc)₂/Cs₂CO₃) to achieve yields >70% .
Q. How is structural characterization performed for cyclopenta[b]pyridine derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and X-ray crystallography are standard. For example, 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives are characterized by distinct NMR signals for fused-ring protons (δ 2.0–3.5 ppm) and aromatic protons (δ 6.5–8.5 ppm) . X-ray diffraction confirms bond angles and planarity, as seen in thiochromeno[2,3-b]pyridine structures . Elemental analysis (e.g., C, H, N, S) validates purity, with deviations <0.5% indicating successful synthesis .
Q. What spectroscopic techniques are critical for analyzing substituent effects in these compounds?
- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in aromatic systems, with pyridine derivatives showing λmax near 260–280 nm . IR spectroscopy detects functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in dione derivatives) . Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for validating novel derivatives .
Advanced Research Questions
Q. How can computational modeling enhance the study of this compound's bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking evaluates interactions with biological targets (e.g., enzymes), as shown for pyridine derivatives with anticancer activity . For example, amino and chloro substituents enhance binding affinity to DNA repair proteins, validated by ΔG values ≤−8 kcal/mol .
Q. What strategies resolve contradictions in reported synthetic yields for cyclopenta[b]pyridine derivatives?
- Methodological Answer : Systematic optimization of reaction parameters (temperature, solvent polarity, catalyst loading) is essential. For instance, Pd-catalyzed reactions may require inert atmospheres (N₂/Ar) to prevent byproduct formation . Conflicting yields (e.g., 75% vs. 93%) often arise from purification methods; recrystallization in THF/hexane or column chromatography (SiO₂, EtOAc/hexane) improves consistency .
Q. How do substituents influence the electrochemical properties of these compounds?
- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile reveals redox behavior. Electron-withdrawing groups (e.g., Cl, CF₃) shift reduction potentials cathodically, as seen in 2-chloro-6,7-dihydro derivatives . Methano bridges reduce steric hindrance, enhancing electron transfer kinetics, which is critical for catalytic applications .
Q. What methods assess the environmental toxicity of this compound derivatives?
- Methodological Answer : OECD guidelines recommend in vitro assays (e.g., Ames test for mutagenicity) . Pyridine’s LD₅₀ (∼1.5 g/kg in rats) informs safety protocols, while HPLC-UV quantifies degradation products in wastewater, ensuring <5% residual toxicity after ultrasonic treatment .
Q. How are microwave-assisted syntheses optimized for cyclopenta[b]pyridine frameworks?
- Methodological Answer : Power (300–600 W) and irradiation time (10–30 min) are tuned via DOE (Design of Experiments). For example, microwave synthesis of cobaltocenium complexes reduces reaction times from hours to minutes while maintaining >90% yield . Solvent choice (e.g., DMF vs. ethanol) affects dielectric heating and product stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
